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Compound of Interest

Compound Name: 2-Amino-6-methoxybenzoic acid

Cat. No.: B051756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-6-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. This

document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, details the experimental protocols for acquiring such data, and

presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2-Amino-6-
methoxybenzoic acid. These values are derived from established chemical shift and

fragmentation principles and provide a reference for the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.2 - 7.4 t 1H Ar-H (C4-H)

~6.4 - 6.6 d 1H Ar-H (C3-H or C5-H)

~6.3 - 6.5 d 1H Ar-H (C5-H or C3-H)

~4.5 - 6.0 br s 2H -NH₂

~3.8 s 3H -OCH₃

~10.0 - 12.0 br s 1H -COOH

Solvent: DMSO-d₆. The chemical shifts of the -NH₂ and -COOH protons are concentration and

temperature dependent and may exchange with deuterium in deuterated solvents like D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

~168 - 172 -COOH

~160 - 163 C-O (C6)

~150 - 153 C-N (C2)

~132 - 135 Ar-CH (C4)

~110 - 113 Ar-C (C1)

~105 - 108 Ar-CH (C5)

~98 - 102 Ar-CH (C3)

~55 - 58 -OCH₃

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Description

3400 - 3300 Medium
N-H stretch (asymmetric and

symmetric)

3300 - 2500 Broad O-H stretch (Carboxylic acid)

~3050 Weak Aromatic C-H stretch

~2950 Weak Aliphatic C-H stretch (-OCH₃)

1710 - 1680 Strong C=O stretch (Carboxylic acid)

~1620 Strong N-H bend

1600, 1480 Medium-Strong Aromatic C=C stretch

~1250 Strong
Asymmetric C-O-C stretch

(Aryl ether)

~1030 Medium
Symmetric C-O-C stretch (Aryl

ether)

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

167 High [M]⁺ (Molecular Ion)

150 Moderate [M - OH]⁺

149 Moderate [M - H₂O]⁺

139 High
[M - CO]⁺ or [M - C₂H₄]⁺ from

methoxy

122 High [M - COOH]⁺

108 Moderate [M - COOH - CH₂]⁺

94 Moderate [C₆H₆O]⁺

77 Moderate [C₆H₅]⁺
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Ionization method: Electron Ionization (EI).

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Approximately 5-10 mg of 2-Amino-6-methoxybenzoic acid is

dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in

a 5 mm NMR tube. The solution should be homogenous.

Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 400

MHz or higher for ¹H NMR, is used.

Data Acquisition:

¹H NMR: A standard one-dimensional proton spectrum is acquired. Typical parameters

include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5

seconds.

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance

of ¹³C, a larger number of scans is required.

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier

transformation. The resulting spectrum is then phased and baseline corrected. Chemical

shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:
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Sample Preparation:

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide

(KBr) and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum (of air or the clean ATR crystal) is recorded. The

sample spectrum is then collected, typically in the range of 4000-400 cm⁻¹. Multiple scans

(e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: A small amount of the sample is introduced into the ion source. For a

volatile compound like this, direct insertion probe or gas chromatography (GC) can be used.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.[1]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Workflow Visualization
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The following diagram illustrates the logical workflow for the spectroscopic characterization of

2-Amino-6-methoxybenzoic acid.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-6-methoxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051756#spectroscopic-data-of-2-amino-6-
methoxybenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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